molecular formula C9H8F3NO2 B1521261 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 489429-72-3

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1521261
CAS No.: 489429-72-3
M. Wt: 219.16 g/mol
InChI Key: XIRKNTLEMGPMBX-UHFFFAOYSA-N
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Description

PD 98,059 belongs to the class of organic compounds known as 3’-o-methylated flavonoids . It’s a selective inhibitor of mitogen-activated protein kinase kinase (MAPKK) and does not directly inhibit ERK1/2 .


Synthesis Analysis

A synthesis process of a similar compound, 2-(2-amino-3-methoxyphenyl) chromone, has been described in a patent . The process involves several steps, starting with 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid, and includes the synthesis of intermediates .


Molecular Structure Analysis

The molecular structure of PD 98,059 has been characterized using various spectral analyses such as IR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

PD 98,059 has been found to increase the cytotoxicity of paclitaxel against human endometrial cancer cells in a synergistic and dose-dependent manner .

Scientific Research Applications

Nucleophilic Substitution and Elimination Reactions

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone has been studied in the context of nucleophilic substitution and elimination reactions. Toteva and Richard (1996) explored the reaction rates and product yields in aqueous solutions, shedding light on the behavior of tertiary carbocations in such environments (Toteva & Richard, 1996).

Chemoenzymatic Synthesis

González-Martínez, Gotor, and Gotor‐Fernández (2019) investigated the chemoenzymatic synthesis involving derivatives of 1-aryl-2,2,2-trifluoroethanones. They studied the bioreduction of these compounds using alcohol dehydrogenases (ADHs), which has implications in the development of stereoselective routes for pharmaceutical compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

X-Ray Crystal Structure Analysis

The crystal structure of related compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined by Wang et al. (2005). Such studies provide valuable insights into the molecular configuration and intermolecular interactions of these compounds (Wang et al., 2005).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been a focus of research. Vyas et al. (2009) synthesized derivatives with potential activity against Mycobacterium tuberculosis and other microorganisms, highlighting the potential therapeutic applications of these compounds (Vyas et al., 2009).

Synthetic Applications in Organic Chemistry

Research by Pimenova et al. (2003) explored the synthesis and reactions of compounds related to this compound, providing insights into the applications of these compounds in organic synthetic methods (Pimenova et al., 2003).

Antibacterial and Antifungal Activity

Sujatha, Shilpa, and Gani (2019) conducted a study on the antibacterial and antifungal activities of N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. Their research contributes to understanding the broader applications of these compounds in combating various infections (Sujatha, Shilpa, & Gani, 2019).

Mechanism of Action

Target of Action

The primary target of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the mitogen-activated protein kinase (MAPK) family . This family consists of both stress-activated (SAPK) and mitogen-activated (MAPK) protein kinases . They form a network of signal transduction cascades that mediate cellular responses to a diverse range of stimuli, including growth factors, chemical or osmotic stress, irradiation, bacterial infection, and proinflammatory cytokines .

Mode of Action

This compound is a non-ATP competitive selective MEK1/2 inhibitor that specifically inhibits MEK-1-mediated activation of MAPK . Its antiproliferative effect through inducing G1 cell cycle arrest and apoptosis in tumor cells has been previously described .

Biochemical Pathways

The compound affects the MAPK pathway, which plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types and is known to promote anti-apoptotic and survival signals .

Pharmacokinetics

It is known that the compound’s bioavailability can be enhanced when formulated into polyamidoamine (pamam)-coated poly(lactide-co-glycolide) (plga) nanoparticles . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected this compound was improved when delivered as loaded PAMAM-coated PLGA-PEG nanoparticles as opposed to soluble this compound .

Result of Action

The result of the action of this compound is the inhibition of the MAPK pathway, leading to the arrest of the G1 cell cycle and induction of apoptosis in tumor cells . This can lead to the suppression of tumor growth and potentially the reduction of tumor size .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the compound into nanoparticles can enhance its tissue distribution and improve its pharmacokinetics . .

Safety and Hazards

PD 98,059 is toxic if swallowed . It’s recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

PD 98,059 has shown promise in inhibiting the growth of various tumors, particularly in patients with advanced melanoma when combined with sorafenib . Further investigation of the in vivo efficacy and safety of this formulation is expected to emphasize the potential of its clinical application in combination with commercial PTX formulations against different cancers .

Biochemical Analysis

Biochemical Properties

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is known to interact with enzymes in the MAPK pathway . It specifically inhibits MEK-1-mediated activation of MAPK , thereby playing a role in various biochemical reactions. The nature of these interactions is inhibitory, affecting the phosphorylation process that is crucial for the activation of the MAPK pathway .

Cellular Effects

The compound exerts significant effects on various types of cells. For instance, it has been shown to inhibit proliferation or induce cell death in human leukemic U937 cells . It influences cell function by affecting cell signaling pathways, particularly the MAPK pathway . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the MAPK pathway . It prevents the activation of MEK by Raf or MEK kinase, thereby inhibiting the downstream activation of MAPK . This can lead to changes in gene expression and impact various cellular functions .

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on the MAPK pathway can persist over time, affecting long-term cellular functions .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary with dosage

Metabolic Pathways

Given its inhibitory action on the MAPK pathway , it is likely that it interacts with enzymes or cofactors within this pathway.

Properties

IUPAC Name

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRKNTLEMGPMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664410
Record name 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489429-72-3
Record name 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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